molecular formula C7H5NO3 B114606 5-Nitroso-1,3-benzodioxole CAS No. 146853-20-5

5-Nitroso-1,3-benzodioxole

Cat. No.: B114606
CAS No.: 146853-20-5
M. Wt: 151.12 g/mol
InChI Key: PTRAFYFIBIIJSE-UHFFFAOYSA-N
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Description

5-Nitroso-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

146853-20-5

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-nitroso-1,3-benzodioxole

InChI

InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2

InChI Key

PTRAFYFIBIIJSE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=O

Synonyms

1,3-Benzodioxole, 5-nitroso-

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Methylenedioxy-4-nitrobenzene (8.3 g, 0.05 mol) was dissolved in tetrahydrofuran (150 ml) with rhodium on carbon catalyst (0.2 g) at 0° C. and was treated dropwise with hydrazine hydrate (2.8 g, 0.055 mol). On completion of the addition, the mixture was stirred for 1 hour and then filtered through a HYFLO (Trade Mark) filter. The resulting solution was added dropwise to a chilled, stirred solution of iron (III) chloride hexahydrate (27.5 g, 0.1 mol) in water (150 ml). On completion of the addition, water (220 ml) was added and the green precipitate was filtered off, washed with water and dried overnight under high vacuum. 1,2-Methylenedioxy-4-nitrosobenzene was obtained as a green solid (3.7 g, 50% yield) by column chromatography eluting on silica with dichloromethane. M.p. 90°-92° C. M+ (CI):152 (M+ +H)
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
27.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

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